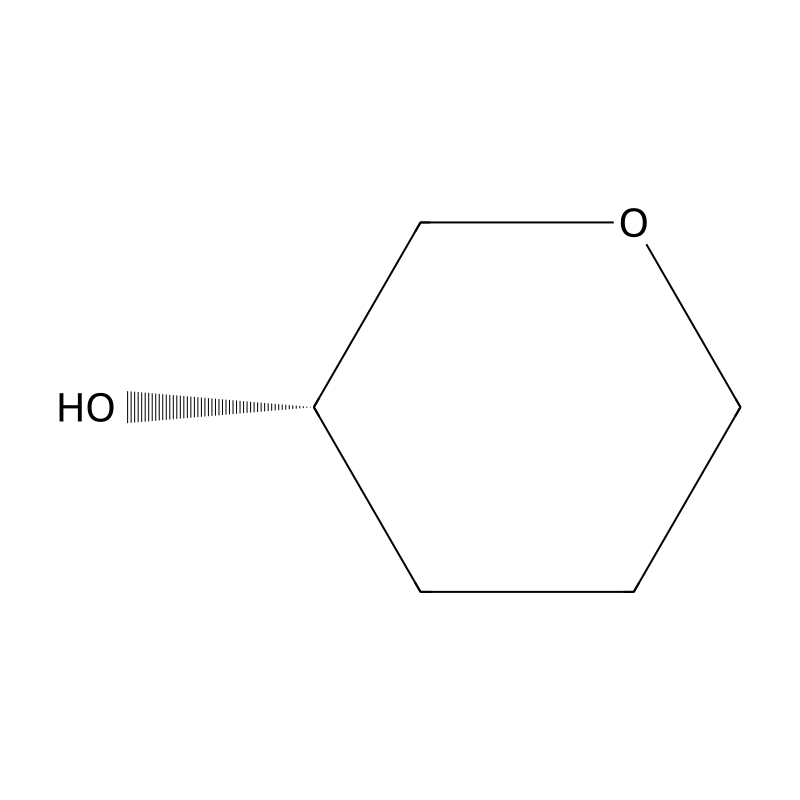(S)-Tetrahydro-2H-pyran-3-OL

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-Tetrahydro-2H-pyran-3-OL, with the chemical formula CHO and a molecular weight of 102.13 g/mol, is a chiral compound belonging to the class of tetrahydropyrans. This compound features a saturated six-membered ring with an alcohol functional group at the 3-position. It is characterized by its high solubility in water and organic solvents, making it a versatile compound in various chemical applications .
Potential as Building Blocks in Drug Discovery
Tetrahydropyran derivatives exhibit a range of biological activities, making them intriguing candidates for drug discovery. Studies suggest their potential in developing drugs for various conditions, including:
- Neurodegenerative diseases: Research indicates that some tetrahydropyran derivatives possess neuroprotective properties and may offer benefits in conditions like Alzheimer's disease and Parkinson's disease [].
- Cancer: Certain tetrahydropyran derivatives have displayed antitumor activity in preclinical studies, suggesting their potential role in cancer treatment [].
- Antimicrobial activity: Some tetrahydropyran derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics and antifungals [].
- Hydroxylation Reactions: This compound can undergo asymmetric dihydroxylation, allowing for the introduction of additional hydroxyl groups at specific positions on the pyran ring .
- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in synthesizing various derivatives for pharmaceutical applications .
- Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds, expanding its utility in synthetic organic chemistry .
(S)-Tetrahydro-2H-pyran-3-OL has shown potential biological activities, including:
- Antimicrobial Properties: Some studies indicate that derivatives of this compound exhibit antimicrobial activity, which could be useful in developing new antibiotics .
- Neuroprotective Effects: Preliminary research suggests that certain analogs may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Several methods have been developed for synthesizing (S)-Tetrahydro-2H-pyran-3-OL:
- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer during synthesis. For instance, enantioselective synthesis can be achieved through dihydroxylation reactions involving linalool derivatives .
- Reduction Reactions: The corresponding ketone or aldehyde can be reduced using reducing agents such as lithium aluminum hydride to yield (S)-Tetrahydro-2H-pyran-3-OL .
- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the tetrahydropyran ring structure .
(S)-Tetrahydro-2H-pyran-3-OL is utilized in various fields:
- Pharmaceutical Industry: Its derivatives are explored for potential therapeutic applications due to their biological activities.
- Flavor and Fragrance Industry: This compound and its derivatives are used in creating flavors and fragrances due to their pleasant sensory properties.
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of natural product analogs .
Interaction studies involving (S)-Tetrahydro-2H-pyran-3-OL focus on its binding affinity and effects on biological targets. Investigations into its interactions with enzymes and receptors have shown promising results, particularly regarding its potential as a lead compound for drug development. Studies have indicated that it may interact with neurotransmitter systems, suggesting avenues for neuropharmacological applications .
(S)-Tetrahydro-2H-pyran-3-OL shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| (S)-Tetrahydrofuran-2-ylmethanol | 72886-97-6 | 1.00 | Contains a tetrahydrofuran ring instead of pyran |
| (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | 204509-08-0 | 0.81 | Hydroxymethyl group at position 5 |
| 4-Methyltetrahydro-2H-pyran-4-ol | 7525-64-6 | 0.73 | Methyl group at position 4 |
| 2-(Tetrahydro-2H-pyran-4-yl)ethanol | 4677-18-3 | 0.70 | Ethanol substituent providing different reactivity |
(S)-Tetrahydro-2H-pyran-3-OL is unique due to its specific stereochemistry and functionalization at the 3-position, which influences its biological properties and reactivity compared to similar compounds.








